molecular formula C19H27N3O2 B6978491 N-[1-(3-methoxypyridin-4-yl)ethyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide

N-[1-(3-methoxypyridin-4-yl)ethyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide

Cat. No.: B6978491
M. Wt: 329.4 g/mol
InChI Key: LZAOLDXRMYKQCQ-UHFFFAOYSA-N
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Description

N-[1-(3-methoxypyridin-4-yl)ethyl]-3-propan-2-yl-2-azaspiro[34]oct-6-ene-2-carboxamide is a complex organic compound with a unique structure that includes a spirocyclic core and a methoxypyridine moiety

Properties

IUPAC Name

N-[1-(3-methoxypyridin-4-yl)ethyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-13(2)17-19(8-5-6-9-19)12-22(17)18(23)21-14(3)15-7-10-20-11-16(15)24-4/h5-7,10-11,13-14,17H,8-9,12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAOLDXRMYKQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CC=CC2)CN1C(=O)NC(C)C3=C(C=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxypyridin-4-yl)ethyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the methoxypyridine moiety: This step often involves a nucleophilic substitution reaction where a methoxypyridine derivative is introduced.

    Final coupling: The final step involves coupling the intermediate with a carboxamide group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxypyridin-4-yl)ethyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the methoxypyridine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the pyridine ring or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated or hydrogenated products.

Scientific Research Applications

N-[1-(3-methoxypyridin-4-yl)ethyl]-3-propan-2-yl-2-azaspiro[3

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its spirocyclic core could be useful in the development of new materials with unique mechanical or electronic properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxypyridin-4-yl)ethyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide involves its interaction with specific molecular targets. The methoxypyridine moiety can bind to certain receptors or enzymes, modulating their activity. The spirocyclic core provides structural stability and can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-methoxypyridin-4-yl)ethyl]-3-propan-2-yl-2-azaspiro[3.4]octane-2-carboxamide: A similar compound with a saturated spirocyclic core.

    N-[1-(3-methoxypyridin-4-yl)ethyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxylic acid: A derivative with a carboxylic acid group instead of a carboxamide.

Uniqueness

N-[1-(3-methoxypyridin-4-yl)ethyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide is unique due to its combination of a spirocyclic core and a methoxypyridine moiety, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

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